4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzohydrazide
Description
Properties
IUPAC Name |
4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c21-22-20(26)16-6-8-19(9-7-16)27-15-18(25)14-23-10-12-24(13-11-23)17-4-2-1-3-5-17/h1-9,18,25H,10-15,21H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXSDROURKINDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)C(=O)NN)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-phenylpiperazine with epichlorohydrin to form an intermediate, which is then reacted with 4-hydroxybenzohydrazide under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders due to its activity on neurotransmitter systems.
Mechanism of Action
The mechanism of action of 4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzohydrazide involves its interaction with specific molecular targets, such as serotonin and dopamine receptors. The phenylpiperazine moiety is known to modulate neurotransmitter release and reuptake, which can influence mood, cognition, and behavior . The compound’s effects are mediated through binding to these receptors and altering their activity, leading to changes in intracellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional features can be compared to the following analogs derived from the evidence:
Structural and Functional Comparison Table
Key Observations
Core Structure Differences: The benzohydrazide core in the target compound contrasts with coumarin (e.g., Compound 64 ) or acetamide (e.g., Atenolol ). Hydrazides may offer distinct hydrogen-bonding capabilities or metabolic stability compared to coumarin’s fused aromatic system.
Piperazine Substitutions :
- The 4-phenylpiperazine group in the target compound is structurally similar to 4-methoxyphenylpiperazine (Compound 64) and 4-methylbenzyl-piperazine (Compound 4g ). Methoxy or methyl groups on the piperazine’s phenyl ring (as in Compound 64 and 4g) enhance antibacterial activity, whereas the unsubstituted phenyl group in the target compound may reduce potency .
Linker Modifications: The hydroxypropoxy linker is shared with Atenolol and coumarin-piperazine derivatives . This linker likely improves solubility and conformational flexibility, critical for receptor binding.
Biological Activity :
- Coumarin-piperazine analogs (e.g., Compound 64) show potent gram-positive antibacterial activity, attributed to the methoxy group’s electron-donating effects . The target compound’s benzohydrazide core might shift activity toward other targets (e.g., enzymes or receptors), though empirical data are lacking.
Synthetic Feasibility :
- Piperazine-containing compounds (e.g., ) are often synthesized via nucleophilic substitution or condensation reactions. The target compound’s hydrazide group suggests a synthetic route involving hydrazine coupling, similar to and .
Biological Activity
4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzohydrazide is a complex organic compound that has gained attention in medicinal chemistry and pharmacology due to its potential biological activities. This compound features a phenylpiperazine moiety, which is associated with various pharmacological effects, particularly in the modulation of neurotransmitter systems.
- IUPAC Name : this compound
- Molecular Formula : C20H26N4O3
- CAS Number : 612048-60-9
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors, specifically serotonin and dopamine receptors. The phenylpiperazine structure is known to influence neurotransmitter release and reuptake, which can affect mood, cognition, and behavior.
Pharmacological Profile
Research indicates that this compound exhibits a range of pharmacological activities, including:
- Antidepressant Effects : The compound shows potential in modulating serotonin levels, which may help alleviate symptoms of depression.
- Anxiolytic Properties : Its interaction with neurotransmitter systems suggests possible applications in anxiety disorders.
- Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from damage.
Study 1: Antidepressant Activity
A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The mechanism was attributed to increased serotonin levels in the brain.
Study 2: Anxiolytic Effects
In another investigation, the compound was tested for anxiolytic properties using the elevated plus maze test. Results indicated a marked increase in time spent in open arms, suggesting reduced anxiety levels.
Study 3: Neuroprotective Properties
Research focusing on neuroprotection found that the compound could mitigate oxidative stress-induced neuronal damage. The findings suggest its potential use in neurodegenerative diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Primary Use |
|---|---|---|
| Aripiprazole | Atypical antipsychotic | Schizophrenia treatment |
| Buspirone | Anxiolytic agent | Anxiety disorders |
| Trazodone | Antidepressant | Depression treatment |
This compound is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
